8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol
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Overview
Description
8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: 8-Ethoxy-2-methylquinoline and 2,4,6-trinitrophenol. The former is a derivative of quinoline, a heterocyclic aromatic organic compound, while the latter is a nitrophenol, known for its explosive properties and use in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-2-methylquinoline typically involves the ethoxylation of 2-methylquinoline. This can be achieved through a nucleophilic substitution reaction where an ethoxy group is introduced to the quinoline ring . The reaction conditions often require a base such as sodium ethoxide and an appropriate solvent like ethanol.
This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under specific conditions.
Substitution: Both compounds can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron in acidic conditions are used.
Substitution: Reagents like halogens, alkyl halides, and bases are commonly employed
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of 2,4,6-trinitrophenol.
Substitution: Various substituted quinoline and phenol derivatives
Scientific Research Applications
8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Employed in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethoxy-2-methylquinoline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, contributing to its explosive properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2-methylquinolin-4-ol
- 8-Ethyl-4-hydroxy-2-methylquinoline
- Ethoxyquin
Uniqueness
8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol is unique due to the combination of the quinoline and nitrophenol structures, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications, from industrial uses to potential therapeutic applications .
Properties
CAS No. |
61703-94-4 |
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Molecular Formula |
C18H16N4O8 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
8-ethoxy-2-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H13NO.C6H3N3O7/c1-3-14-11-6-4-5-10-8-7-9(2)13-12(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H |
InChI Key |
HJJHMCMEKSUHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C=C2)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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